Absolute Enantioselectivity of ATC Hydrolase for (R)-ATC
Purified L-2-amino-Δ²-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase) from Pseudomonas sp. ON-4a expressed in E. coli was demonstrated to be strictly specific for the L-form (R-enantiomer) of ATC. The enzyme exhibited a Michaelis constant (Kₘ) of 0.35 mM and a maximum velocity (Vₘₐₓ) of 69.0 U/mg protein toward L-ATC, while showing no detectable hydrolytic activity against D-ATC, nor against any derivatives of thiazole, thiazoline, or thiazolidine that were tested [1]. This represents an absolute stereochemical discrimination, not merely a kinetic preference, making the (R)-configuration an indispensable structural requirement for any application involving ATC hydrolase.
| Evidence Dimension | Enzyme substrate specificity (hydrolysis activity) |
|---|---|
| Target Compound Data | Kₘ = 0.35 mM; Vₘₐₓ = 69.0 U/mg protein (L-ATC) |
| Comparator Or Baseline | D-ATC: No detectable activity; All tested thiazole/thiazoline/thiazolidine derivatives: No activity |
| Quantified Difference | Absolute discrimination (activity ratio L-ATC/D-ATC: effectively infinite) |
| Conditions | Purified recombinant ATC hydrolase from Pseudomonas sp. ON-4a expressed in E. coli; assay at pH 7.0, 30–35°C |
Why This Matters
Procurement of the incorrect enantiomer or racemate renders the compound functionally inert as a substrate for ATC hydrolase, directly halting any L-cysteine bioproduction process.
- [1] Purification and characterization of a novel L-2-amino-Δ²-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. Applied Microbiology and Biotechnology, 2006, Vol. 72, pp. 499–507. DOI: 10.1007/s00253-005-0290-5. View Source
